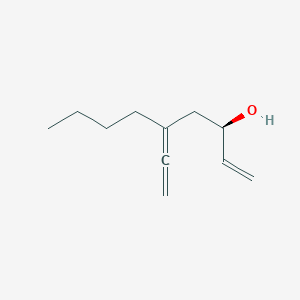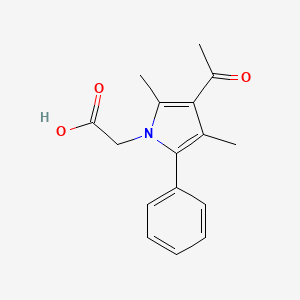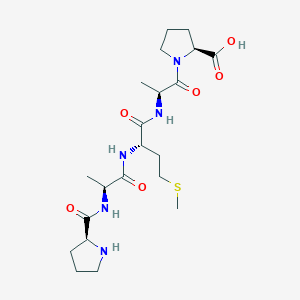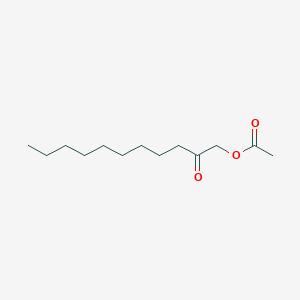
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Méthodes De Préparation
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate typically involves the reaction of phthalic anhydride with appropriate amines and phosphonates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate can be compared with other similar compounds such as:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound also contains the 1,3-dioxoisoindoline moiety but differs in its functional groups and applications.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound is structurally similar but has different chemical properties and applications.
Propriétés
Numéro CAS |
729572-16-1 |
|---|---|
Formule moléculaire |
C16H21NO5P- |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
butyl-[4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy]phosphinate |
InChI |
InChI=1S/C16H22NO5P/c1-3-4-11-23(20,21)22-12(2)9-10-17-15(18)13-7-5-6-8-14(13)16(17)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,21)/p-1 |
Clé InChI |
OFISDTLJDIVENS-UHFFFAOYSA-M |
SMILES canonique |
CCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


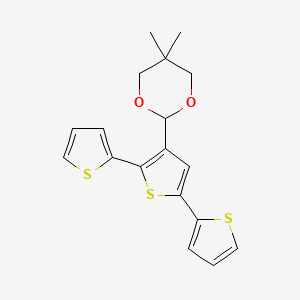
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

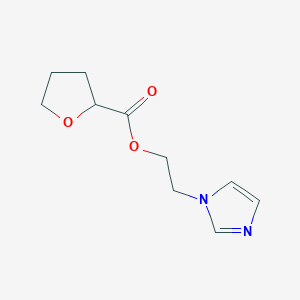
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
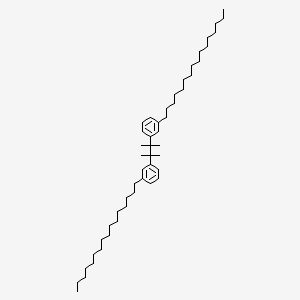
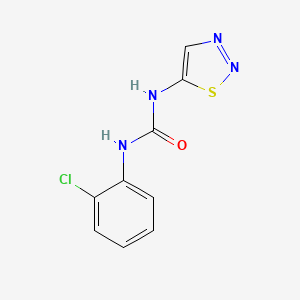
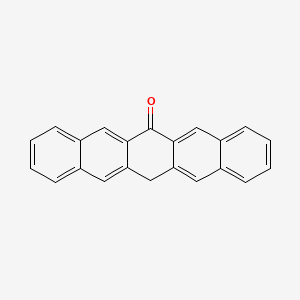
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
